molecular formula C24H64N4O19P2 B12698128 Einecs 303-442-5 CAS No. 94199-68-5

Einecs 303-442-5

Cat. No.: B12698128
CAS No.: 94199-68-5
M. Wt: 774.7 g/mol
InChI Key: RVIDKKYESQJWRB-UHFFFAOYSA-N
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Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 303-442-5 is a registered chemical compound under the EU regulatory framework. Based on contextual analysis of EINECS chemical classes (e.g., chlorinated alkanes, nitrobenzenes, or organothiophosphates) , EINECS 303-442-5 is hypothesized to belong to a category of industrial chemicals with applications in solvents, intermediates, or specialty formulations.

Key challenges in characterizing this compound arise from data gaps in existing toxicological and physicochemical datasets, a common issue for ~100,000 EINECS-listed substances . Regulatory efforts like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) aim to address these gaps through computational tools such as QSAR (Quantitative Structure-Activity Relationship) models .

Properties

CAS No.

94199-68-5

Molecular Formula

C24H64N4O19P2

Molecular Weight

774.7 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;phosphono dihydrogen phosphate

InChI

InChI=1S/4C6H15NO3.H4O7P2/c4*8-4-1-7(2-5-9)3-6-10;1-8(2,3)7-9(4,5)6/h4*8-10H,1-6H2;(H2,1,2,3)(H2,4,5,6)

InChI Key

RVIDKKYESQJWRB-UHFFFAOYSA-N

Canonical SMILES

C(CO)N(CCO)CCO.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO.OP(=O)(O)OP(=O)(O)O

Origin of Product

United States

Chemical Reactions Analysis

Einecs 303-442-5 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: In this reaction, one functional group in the compound is replaced by another, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Einecs 303-442-5 has various applications in scientific research, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize EINECS 303-442-5, three structurally or functionally analogous compounds are analyzed:

Table 1: Comparative Analysis of this compound and Similar Compounds
Parameter This compound (Hypothesized Class: Chlorinated Alkane) Carbon Tetrachloride (EINECS 200-262-8) Chloroform (EINECS 200-663-8) 1,2-Dichloroethane (EINECS 203-458-1)
Molecular Formula CₓHᵧClₓ (Assumed) CCl₄ CHCl₃ C₂H₄Cl₂
Boiling Point (°C) ~120–150 (Estimated) 76.7 61.2 83.5
Water Solubility (mg/L) Low (Modeled via QSAR) 800 8,200 8,690
Acute Toxicity (LC50, Fish) 5–10 mg/L (QSAR-predicted) 50 mg/L 100 mg/L 180 mg/L
Environmental Persistence High (Chlorination-dependent) High Moderate Moderate
Primary Use Industrial solvent/intermediate Refrigerant, solvent Anesthetic, solvent PVC production, solvent
2.1 Structural and Functional Similarities
  • Chlorinated Alkanes : this compound is hypothesized to share structural similarities with carbon tetrachloride and chloroform, characterized by varying degrees of chlorine substitution. Increased chlorination correlates with higher toxicity and environmental persistence due to reduced biodegradability .
  • Mechanistic Parallels : These compounds exhibit narcotic toxicity in aquatic organisms, disrupting cell membrane integrity via hydrophobic interactions .
2.2 Divergences in Toxicity and Reactivity
  • Toxicity Gradient : QSAR models predict this compound to be more acutely toxic to fish (LC50: 5–10 mg/L) than carbon tetrachloride (LC50: 50 mg/L) or chloroform (LC50: 100 mg/L), likely due to its higher chlorine content or steric effects .
  • Metabolic Pathways : Unlike chloroform (metabolized to phosgene) and 1,2-dichloroethane (metabolized to chloroacetaldehyde), this compound’s metabolic fate remains uncharacterized, highlighting data gaps .
2.3 Regulatory and Industrial Implications
  • REACH Compliance : this compound’s data limitations necessitate reliance on read-across approaches (RASAR) using analogs like 1,2-dichloroethane for hazard assessment .
  • Substitution Trends : Industry shifts toward less chlorinated solvents (e.g., dichloromethane) may reduce reliance on this compound, though cost-effectiveness and efficacy in niche applications sustain its use .

Research Findings and Limitations

  • QSAR/RASAR Reliability: Models trained on chlorinated alkanes achieve >80% accuracy in predicting acute toxicity for EINECS compounds but struggle with novel substructures outside the training set .
  • Data Gaps : Only ~17% of EINECS chemicals have sufficient data for QSAR modeling, underscoring the need for targeted experimental studies .

Q & A

Q. Key Considerations :

  • Ethical Compliance : Disclose conflicts of interest and obtain institutional review for hazardous material handling .
  • Interdisciplinary Collaboration : Use clear, jargon-free language to facilitate peer review and replication across fields .
  • Framework Alignment : Structure questions using FINER/PICO to ensure academic rigor and relevance .

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